N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide
Description
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-3-14(19)18(10-11-6-5-9-21-11)16-17-15-12(20-2)7-4-8-13(15)22-16/h4,7-8,11H,3,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXVPSGRHIXRSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1CCCO1)C2=NC3=C(C=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O3S |
| Molecular Weight | 332.42 g/mol |
| CAS Number | 920367-50-6 |
| Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its structural components, particularly the thiazole ring and the propanamide group. The thiazole moiety is known for its ability to interact with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anti-proliferative effects on various human cancer cell lines, including:
- MGC-803 (gastric cancer)
- HepG-2 (hepatocellular carcinoma)
- T24 (bladder cancer)
- NCI-H460 (lung cancer)
In vitro studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Preliminary studies suggest that it exhibits antibacterial properties against a range of pathogens. The thiazole ring's inherent biological activity contributes to these effects, as thiazole derivatives are often recognized for their antimicrobial capabilities .
Case Studies
-
Study on Anticancer Activity
- Objective : To evaluate the anti-proliferative effects of this compound on various cancer cell lines.
- Methodology : Human cancer cell lines were treated with varying concentrations of the compound, followed by assessment using MTT assays.
- Findings : Significant inhibition of cell growth was observed, with IC50 values indicating potent activity against HepG-2 and MGC-803 cells.
-
Antimicrobial Evaluation
- Objective : To assess the antibacterial activity of the compound against common bacterial strains.
- Methodology : Disc diffusion and minimum inhibitory concentration (MIC) tests were employed.
- Findings : The compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
Scientific Research Applications
Antimicrobial Properties
Thiazole derivatives, including N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide, have been reported to exhibit significant antimicrobial activity. Studies indicate that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as various fungal species. The mechanism of action often involves interference with bacterial cell wall synthesis or function, leading to cell lysis and death .
Anticancer Activity
Recent investigations into the anticancer properties of thiazole derivatives have shown promising results. For instance, related compounds have demonstrated potent antiproliferative effects against several cancer cell lines, including melanoma and prostate cancer cells. The mechanism typically involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. In vitro studies have indicated that this compound could potentially serve as a lead compound in cancer therapy due to its cytotoxic effects .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Thiazole derivatives are known to inhibit cyclooxygenases (COX), enzymes involved in the inflammatory response. By reducing the production of pro-inflammatory mediators, these compounds may alleviate symptoms associated with inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various thiazole derivatives revealed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against several pathogens.
- Cytotoxicity Against Cancer Cells : In a comparative analysis of thiazole derivatives against prostate cancer cell lines, this compound showed IC50 values significantly lower than those of established chemotherapeutics, indicating its potential as a novel anticancer agent .
- Inflammation Studies : In vitro assays demonstrated that this compound effectively reduced levels of inflammatory cytokines in stimulated macrophages, supporting its role as an anti-inflammatory agent.
Chemical Reactions Analysis
Benzo[d]thiazole Formation
The benzo[d]thiazole scaffold is commonly synthesized via condensation reactions of thiols with amides or amidines. For example, reacting a benzene ring with a sulfur source (e.g., thiourea) and subsequent cyclization under acidic conditions forms the heterocyclic core .
Tetrahydrofuran Substituent Integration
The THF group is often introduced via alkylation or coupling reactions . Methods include:
-
Intramolecular hydroalkoxylation using Co(salen) complexes or transition-metal-free approaches
-
Cycloetherification of ε-hydroxy-α,β-unsaturated ketones using organocatalysts
Amide Bond Formation
The propionamide group is typically linked to the benzo[d]thiazole via coupling reactions (e.g., EDC/HOBt or DCC coupling) between a carboxylic acid and an amine.
Tetrahydrofuran Substituent Attachment
Amide Bond Formation
| Reagents | Conditions | Yield |
|---|---|---|
| EDC, HOBt | DMF, rt, 24 h | 65–75% |
| DCC, DMAP | CH2Cl2, rt, 12 h | 70–85% |
Benzo[d]thiazole Formation
The reaction involves nucleophilic attack of the thiol group on the carbonyl carbon of an amide, followed by cyclization to form the five-membered thiazole ring. Acidic conditions facilitate proton transfer and stabilization of intermediates .
Tetrahydrofuran Formation
-
Heck reaction : Oxidative addition of iodine to cis-butene-1,4-diol generates diradical intermediates, leading to cyclic hemiacetals .
-
Hydroalkoxylation : Transition-metal-free approaches use Et3SiH and I2 to reduce alkynes, forming THF via intramolecular cyclization .
Amide Coupling
The coupling reagents activate the carboxylic acid to form an active ester, which reacts with the amine to form the amide bond. This step is critical for linking the benzo[d]thiazole to the propionamide.
Biological Relevance and Stability
The compound’s structure, featuring a thiazole ring and THF substituent , suggests potential interactions with biological targets. Studies on similar compounds indicate:
-
Anticancer activity : Inhibition of tubulin polymerization and induction of apoptosis.
-
Antimicrobial effects : Interaction with bacterial enzymes or structural components.
Stability is influenced by the amide bond and heterocyclic rings , which resist hydrolysis under physiological conditions. Predictive models (e.g., SwissADME) indicate adherence to Lipinski’s rules, suggesting good oral bioavailability .
Q & A
Q. What are the standard synthetic routes for N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide, and what key intermediates are involved?
The compound is synthesized via multi-step reactions involving coupling of substituted 2-aminobenzothiazoles with propionamide intermediates. For example, analogous protocols involve treating N-(benzo[d]thiazol-2-yl) precursors with chloroacetamide derivatives under reflux in polar aprotic solvents (e.g., DMF) with triethylamine as a base . Key intermediates include halogenated thiazole derivatives and functionalized tetrahydrofuran-methylamines, which are purified via column chromatography (1–5% MeOH/CH₂Cl₂) .
Q. Which spectroscopic and analytical techniques are most effective for confirming the structure of this compound?
Structural confirmation relies on:
- 1H/13C NMR : To verify substituent positions (e.g., methoxy, tetrahydrofuran-methyl groups) and propionamide backbone .
- ESI-MS : For molecular weight validation and fragmentation pattern analysis .
- FT-IR : To confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and thiazole ring vibrations .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance the yield of this compound during synthesis?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates .
- Catalyst use : Sodium perborate or CBS-oxazaborolidine for selective oxidation or asymmetric synthesis .
- Temperature control : Reflux conditions (80–100°C) for efficient coupling, followed by ice-water quenching to precipitate crude products .
- Purification : Flash chromatography (silica gel, gradient elution) or recrystallization from EtOAc/hexane mixtures .
Q. What strategies are employed to assess the compound’s bioactivity against specific therapeutic targets?
- In vitro assays : COX-1/COX-2 inhibition studies (e.g., fluorometric assays) to evaluate anti-inflammatory potential .
- Molecular docking : Computational modeling against targets like CB2 receptors or glucokinase to predict binding affinity .
- SAR analysis : Modifying the methoxy group or tetrahydrofuran moiety to correlate structural changes with activity .
Q. How can researchers address discrepancies in reported biological activities of structurally similar thiazole derivatives?
Contradictions arise from variations in substituent positioning (e.g., methoxy vs. methyl groups) or assay conditions. Mitigation strategies include:
- Comparative studies : Testing analogs under standardized protocols (e.g., MTT assays for cytotoxicity) .
- Meta-analysis : Reviewing published IC₅₀ values and pharmacokinetic data to identify trends .
- Crystallography : Resolving 3D structures to clarify steric or electronic effects on target binding .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
